Caryophyllene epoxide is a naturally occurring chemical compound classified as a sesquiterpenoid. It is found in various plants, including:
Researchers have also isolated caryophyllene epoxide from other sources, such as insects and fungi.
Studies have explored the potential biological activities of caryophyllene epoxide. These include:
Caryophyllene epoxide is a naturally occurring sesquiterpenoid with the molecular formula C15H24O. It is primarily derived from β-caryophyllene, a compound found in various essential oils, including those of Nepeta fissa and Curcuma xanthorrhiza. Caryophyllene epoxide features an epoxide functional group, which contributes to its reactivity and biological activity. This compound is notable for its unique bicyclic structure, which enhances its stability and potential applications in pharmacology and industry .
These reactions highlight the compound's versatility in synthetic chemistry and potential for further functionalization.
Caryophyllene epoxide exhibits a range of biological activities, making it of interest in pharmacological research. Some key activities include:
Caryophyllene epoxide can be synthesized through several methods:
Caryophyllene epoxide has diverse applications across various fields:
Research has highlighted several interaction studies involving caryophyllene epoxide:
Caryophyllene epoxide shares similarities with several other compounds, particularly within the sesquiterpenoid class. Key similar compounds include:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| β-Caryophyllene | C15H24 | Anti-inflammatory; non-psychoactive cannabinoid |
| α-Humulene | C15H24 | Antimicrobial; potential anti-cancer properties |
| Germacrene D | C15H24 | Insect repellent; antifungal activity |
Caryophyllene epoxide is unique due to its specific structural configuration that includes an epoxide group, which distinguishes it from its analogs like β-caryophyllene and α-humulene. This structural feature not only enhances its reactivity but also contributes significantly to its biological activities and potential therapeutic applications. The ability to undergo selective chemical transformations further sets it apart from other similar compounds.
Caryophyllene epoxide exhibits direct interactions with DNA, a mechanism central to its anticancer activity. Spectrophotometric analyses reveal a binding constant ($$K$$) of $$10^4 \, \text{L·mol}^{-1}$$, indicating moderate-to-strong affinity for DNA [1]. The compound’s electrophilic epoxide group facilitates covalent bonding with nucleophilic DNA bases, particularly at the $$-\text{NH}_2$$ groups, which disrupts replication and transcription processes in cancer cells [1]. This interaction correlates with apoptotic signaling, as evidenced by upregulated caspase-3, caspase-7, and caspase-9 expression in lung cancer A549 cells [2]. Concurrently, caryophyllene epoxide modulates the Bax/Bcl-2 ratio, shifting the balance toward pro-apoptotic Bax and reducing anti-apoptotic Bcl-2 levels [2]. Morphological hallmarks of apoptosis—cellular shrinkage, chromatin condensation, and apoptotic body formation—are consistently observed in osteosarcoma MG-63 cells treated with the compound [3].
Table 1: Anticancer Activity of Caryophyllene Epoxide in Select Cell Lines
| Cell Line | Cancer Type | IC$$_{50}$$ | Key Apoptotic Markers |
|---|---|---|---|
| HepG2 | Hepatocellular | 45.79 µg/mL [1] | Caspase-3, ROS induction [1] |
| A549 | Lung | 124.1 µg/mL [2] | Bax/Bcl-2 modulation [2] |
| MG-63 | Osteosarcoma | 20–120 µM [3] | Chromatin condensation [3] |
Caryophyllene epoxide potentiates the efficacy of conventional chemotherapeutics through multiple pathways. In HepG2 hepatocellular carcinoma cells, co-treatment with doxorubicin and caryophyllene epoxide reduces cell viability by 20% compared to doxorubicin alone, likely due to enhanced DNA intercalation and ROS generation [1]. Similarly, in colorectal Caco-2 and leukemia CCRF/CEM cells, the compound synergizes with doxorubicin by inhibiting ATP-binding cassette (ABC) transporters, thereby increasing intracellular drug accumulation [4] [6]. This chemosensitizing effect extends to paclitaxel, where caryophyllene epoxide improves cytotoxicity in myeloid leukemia (KBM-5) and prostate cancer (DU145) models by disrupting membrane permeability and drug efflux [6].
Table 2: Synergistic Effects with Chemotherapeutic Agents
| Agent | Cancer Model | Synergy Mechanism | Outcome |
|---|---|---|---|
| Doxorubicin | HepG2 [1] | DNA binding enhancement | 20% viability reduction [1] |
| Doxorubicin | Caco-2 [4] [6] | ABC transporter inhibition | 4.7-fold IC$$_{50}$$ reduction [4] |
| Paclitaxel | KBM-5 [6] | Membrane permeability modulation | Enhanced intracellular retention [6] |
ROS induction is a critical component of caryophyllene epoxide’s cytotoxicity. In HepG2 cells, co-treatment with antioxidants like naringin or epicatechin mitigates its apoptotic effects, confirming ROS-dependent mechanisms [1]. Osteosarcoma MG-63 cells exhibit dose-dependent ROS surges, correlating with mitochondrial membrane depolarization and cytochrome c release [3]. Notably, the compound’s epoxide moiety may directly oxidize cellular components, exacerbating oxidative stress in malignant cells [1].
Caryophyllene epoxide suppresses pro-inflammatory signaling by inhibiting the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways [6]. In prostate (PC-3) and breast (MCF-7) cancer models, it downregulates extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) phosphorylation, blocking downstream inflammatory mediators [6]. Concurrently, PI3K/AKT/mTOR inhibition reduces nuclear factor-κB (NF-κB) translocation, curtailing cytokine production [6].
Table 3: Anti-Inflammatory Pathway Modulation
| Pathway | Target | Biological Effect |
|---|---|---|
| MAPK [6] | ERK, JNK | Reduced NF-κB activation [6] |
| PI3K/AKT/mTOR | AKT phosphorylation | Decreased cytokine synthesis [6] |
By attenuating MAPK and NF-κB signaling, caryophyllene epoxide reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion in preclinical models [6]. This cytokine suppression is pivotal in mitigating chronic inflammation associated with carcinogenesis and autoimmune disorders [6].
Unlike its parent compound β-caryophyllene, caryophyllene epoxide lacks affinity for cannabinoid receptor type 2 (CB2) [6]. Its analgesic effects instead arise from peripheral anti-inflammatory actions, as evidenced by reduced prostaglandin E$$2$$ (PGE$$2$$) levels in murine models [6].
The compound’s pain-relieving properties are predominantly peripheral, mediated through cyclooxygenase-2 (COX-2) inhibition and cytokine suppression [6]. Central nervous system (CNS) penetration is limited, minimizing psychoactive side effects [6].
Current literature on caryophyllene epoxide’s antimicrobial activity remains sparse. However, structural analogs within the sesquiterpene class exhibit broad-spectrum antibacterial and antifungal effects, suggesting potential yet unexplored applications for the epoxide derivative [6].
Caryophyllene epoxide demonstrates significant inhibitory effects on cytochrome P450 3A4, one of the most important drug-metabolizing enzymes in the human liver. The compound exhibits a mixed-type inhibition mechanism against CYP3A4, characterized by a competitive inhibition constant (Ki) of 46.6 microM when using midazolam as a specific substrate [1]. This inhibition pattern indicates that caryophyllene epoxide can bind to both the free enzyme and the enzyme-substrate complex, resulting in decreased enzyme activity and altered pharmacokinetic properties of co-administered medications.
The inhibitory potency of caryophyllene epoxide varies depending on the specific CYP3A4 substrate examined. Studies utilizing testosterone as a substrate demonstrated that caryophyllene epoxide exhibited weaker inhibition compared to other sesquiterpenes, with trans-nerolidol showing stronger inhibitory effects (Ki = 32.5 microM) [1]. However, when evaluated against a broader panel of sesquiterpenes including beta-caryophyllene and alpha-humulene, caryophyllene epoxide emerged as the most potent inhibitor of CYP3A4 activities in both rat and human hepatic microsomes [2].
The molecular docking studies provide mechanistic insights into the inhibitory action of caryophyllene epoxide. The compound demonstrates favorable binding interactions with the CYP3A4 active site, forming hydrogen bonds with key amino acid residues including serine and tyrosine residues [3]. These interactions result in a significant decrease in binding affinity of normal CYP3A4 substrates, which correlates well with the observed inhibition kinetics [1].
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Ki (mixed inhibition) | 46.6 μM | Midazolam | Myslivečková et al., 2019 [1] |
| Inhibition Type | Non-competitive | Multiple substrates | Nguyen et al., 2017 [2] |
| Relative Potency | Strongest among sesquiterpenes | Testosterone, Midazolam | Multiple studies [1] [2] |
Paradoxically, some investigations have reported induction effects of caryophyllene epoxide on CYP3A4 expression. Single-dose administration studies in mice demonstrated marked increases in CYP3A4 enzymatic activity and messenger RNA levels in both liver and small intestine tissues [4]. This apparent contradiction suggests that the effects of caryophyllene epoxide on CYP3A4 may be dose-dependent and time-dependent, with acute exposure leading to inhibition while chronic exposure may result in enzyme induction.
The clinical significance of these findings relates to potential drug-drug interactions when caryophyllene epoxide is consumed concurrently with CYP3A4 substrates. Given that CYP3A4 metabolizes approximately 50% of clinically used medications, including calcium channel blockers, immunosuppressants, and various anticancer agents, the inhibitory effects of caryophyllene epoxide could theoretically lead to increased plasma concentrations and enhanced pharmacological effects of these medications [5].
Caryophyllene epoxide demonstrates significant interactions with multiple ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), multidrug resistance-associated proteins (MRP1, MRP2), and breast cancer resistance protein (BCRP). These interactions have profound implications for drug accumulation and the development of chemotherapeutic resistance in cancer cells.
P-glycoprotein Inhibition:
The most extensively studied interaction involves P-glycoprotein inhibition. Caryophyllene epoxide acts as a competitive inhibitor of P-glycoprotein function, resulting in increased intracellular accumulation of substrate drugs such as doxorubicin and rhodamine 123 [6] [7]. Molecular docking studies reveal that caryophyllene epoxide binds preferentially to the ATP-binding domain of P-glycoprotein, suggesting interference with the ATP hydrolysis necessary for active drug efflux [8].
The binding affinity of caryophyllene epoxide to P-glycoprotein demonstrates higher binding strength compared to established P-glycoprotein substrates, with docking studies indicating more favorable binding interactions at the nucleotide-binding domain 1 (NBD1) [9]. This enhanced binding affinity translates to effective inhibition of P-glycoprotein-mediated drug efflux, resulting in approximately 2-fold increases in intracellular drug accumulation in resistant cancer cell lines [10].
Multi-Drug Resistance Protein Interactions:
Caryophyllene epoxide exhibits inhibitory effects against MRP1 and MRP2 transporters, which are critical for the efflux of glutathione and glucuronide conjugates. In hepatocellular carcinoma cells, caryophyllene epoxide significantly enhanced the cytotoxic effects of sorafenib by inhibiting these efflux pumps [11]. The compound demonstrates selective inhibition of these transporters without affecting other drug-metabolizing enzymes, indicating specific targeting of ABC transporter function.
Breast Cancer Resistance Protein Modulation:
Recent investigations have demonstrated that caryophyllene epoxide effectively inhibits BCRP function in cholangiocarcinoma cells. The compound enhanced intratumor drug accumulation when co-administered with cisplatin, resulting in significant tumor growth inhibition in xenograft models [12]. This effect was particularly pronounced for BCRP substrates including mitoxantrone and SN-38, but also extended to non-traditional substrates such as cisplatin and gemcitabine.
Mechanistic Insights:
| Transporter | Inhibition Mechanism | IC50/Effect | Cell Model | Reference |
|---|---|---|---|---|
| P-glycoprotein | Competitive inhibition | 2-fold accumulation | HepG2 cells | Potyn et al., 2020 [6] |
| MRP1/MRP2 | Non-competitive inhibition | Enhanced sorafenib effect | Hepatocellular carcinoma | Di Giacomo et al., 2019 [11] |
| BCRP | Functional inhibition | Increased drug retention | Cholangiocarcinoma | Hernandez-Padron et al., 2024 [12] |
The structural characteristics of caryophyllene epoxide contribute to its ABC transporter inhibitory activity. The epoxide functional group provides a reactive electrophilic center that can form covalent interactions with nucleophilic residues in the transporter binding sites [13]. Additionally, the lipophilic sesquiterpene backbone facilitates membrane partitioning and interaction with the transmembrane domains of ABC transporters.
Clinical Implications:
The ABC transporter inhibitory effects of caryophyllene epoxide have significant implications for chemosensitization strategies in cancer treatment. The compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, particularly in multidrug-resistant cancer cell lines [6] [12]. This chemosensitization occurs through multiple mechanisms including increased drug accumulation, enhanced oxidative stress, and modulation of apoptotic pathways.
The epoxide functional group in caryophyllene epoxide represents a highly reactive electrophilic center that undergoes various biochemical transformations through nucleophilic attack mechanisms. This reactivity is fundamental to the compound's pharmacological activity and metabolic fate within biological systems.
Nucleophilic Attack Mechanisms:
The epoxide ring in caryophyllene epoxide exhibits considerable ring strain (approximately 13 kcal/mol) due to the three-membered ring structure, making it susceptible to nucleophilic attack [14]. Under physiological conditions, the epoxide preferentially undergoes SN2-type reactions with nucleophiles attacking the less substituted carbon atom, resulting in ring opening and formation of vicinal diol products [14] [15].
The regioselectivity of nucleophilic attack depends on the reaction conditions. Under neutral or basic conditions, nucleophiles attack the less sterically hindered carbon center, following typical SN2 mechanisms. However, under acidic conditions, the reaction proceeds through a different pathway where the epoxide becomes protonated, leading to nucleophilic attack at the more substituted carbon center due to carbocation stabilization [16].
Biochemical Transformations:
In biological systems, caryophyllene epoxide undergoes enzymatic hydrolysis by epoxide hydrolases, particularly soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) [17]. These enzymes catalyze the stereospecific addition of water across the epoxide ring, producing diol metabolites with defined stereochemistry. The enzymatic hydrolysis follows Michaelis-Menten kinetics, with the compound serving as a substrate for these phase I metabolic enzymes.
Protein Alkylation and Covalent Modification:
The electrophilic nature of the epoxide group enables covalent modification of cellular proteins through alkylation reactions. Nucleophilic amino acid residues, particularly cysteine, lysine, and histidine, can form covalent adducts with the epoxide carbon atoms [18]. This protein alkylation mechanism contributes to the compound's biological activities, including enzyme inhibition and cellular signaling modulation.
Oxidative Stress and Cellular Reactivity:
Caryophyllene epoxide can undergo electron transfer reactions with cellular components, particularly in the presence of transition metals or under oxidative conditions [19]. The compound has been shown to interact with superoxide anions through electrochemical oxidation, potentially contributing to lipid peroxidation and membrane destabilization in cancer cells [18].
Metabolic Pathway Integration:
| Reaction Type | Mechanism | Products | Enzyme/Condition | Reference |
|---|---|---|---|---|
| Hydrolysis | SN2 nucleophilic attack | Diol metabolites | Epoxide hydrolases | Steenackers et al., 2014 [20] |
| Protein alkylation | Covalent modification | Protein adducts | Nucleophilic residues | Legault et al., 2013 [18] |
| Oxidation | Electron transfer | Reactive intermediates | Cytochrome P450 | Kutyła et al., 2024 [21] |
Stereochemical Considerations:
The stereochemistry of caryophyllene epoxide influences its biochemical reactivity and biological activity. The compound exists as specific stereoisomers with defined absolute configuration at the epoxide center [22]. Different stereoisomers may exhibit varying reactivity toward nucleophiles and different binding affinities for target proteins, contributing to structure-activity relationships in pharmacological effects.
Biotransformation Pathways:
Beyond simple hydrolysis, caryophyllene epoxide can undergo complex biotransformation reactions including rearrangement, oxidation, and conjugation pathways. These transformations can produce various metabolites with distinct biological activities, contributing to the overall pharmacological profile of the compound [22]. The biotransformation pathways are species-dependent and can vary significantly between different biological systems.
Synthetic Chemistry Applications:
The reactivity of the epoxide group has been exploited in synthetic chemistry for the semi-synthetic modification of caryophyllene epoxide to produce novel derivatives with enhanced biological activities [22] [23]. These modifications include ring-opening reactions, cycloaddition reactions, and rearrangement processes that access different chemical scaffolds while preserving key pharmacological properties.
Irritant